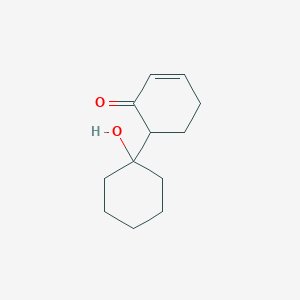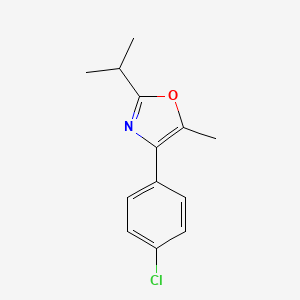
4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group, a methyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl oxazoles.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine.
4-(4-Fluorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a fluorine atom instead of chlorine.
4-(4-Methylphenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole imparts unique chemical and biological properties. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity in biological systems.
Propiedades
Número CAS |
827302-97-6 |
|---|---|
Fórmula molecular |
C13H14ClNO |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO/c1-8(2)13-15-12(9(3)16-13)10-4-6-11(14)7-5-10/h4-8H,1-3H3 |
Clave InChI |
MWCCFYZLNQTCAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C(C)C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)



![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
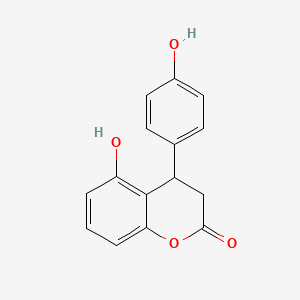


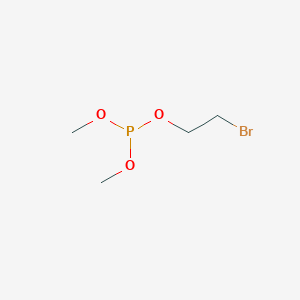
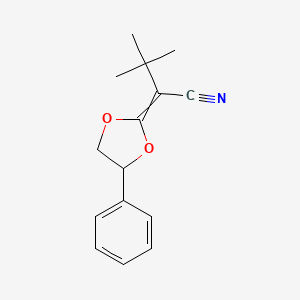
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
![4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile](/img/structure/B14210737.png)
